4-[(E)-(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a nitro group, a dioxane ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxane ring, the introduction of the nitro group, and the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent inhibition of microbial growth . This compound’s ability to interfere with critical biological processes makes it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity against gram-negative and gram-positive bacteria, yeast, and fungi.
1,3-Dioxane, 5-bromo-5-nitro-: Another compound with similar structural features and biological activity.
Uniqueness
4-[(E)-2-(5-NITRO-1,3-DIOXAN-5-YL)-1-DIAZENYL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities
Properties
Molecular Formula |
C6H8N6O5 |
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Molecular Weight |
244.17 g/mol |
IUPAC Name |
4-[(5-nitro-1,3-dioxan-5-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H8N6O5/c7-4-5(10-17-9-4)8-11-6(12(13)14)1-15-3-16-2-6/h1-3H2,(H2,7,9) |
InChI Key |
SGXJKFLEDMOLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)(N=NC2=NON=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
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